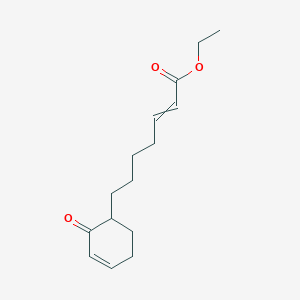![molecular formula C10H13NO3S B14375637 ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid CAS No. 90055-17-7](/img/structure/B14375637.png)
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid: is an organic compound that features a pyridine ring connected to a propyl chain, which is further linked to a sulfanyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups. This can involve halogenation, followed by substitution reactions to introduce the propyl chain and the sulfanyl group.
Linking the Acetic Acid Moiety: The propyl chain with the sulfanyl group is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfanyl group in ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or sulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Biochemical Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and function.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-sulfonic acid: Similar in having a pyridine ring with a sulfonic acid group.
Pyridine-3-carboxylic acid: Contains a carboxylic acid group attached to the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: Similar in having a propyl chain attached to the pyridine ring.
Uniqueness:
Structural Features: The combination of a pyridine ring, a propyl chain, a sulfanyl group, and an acetic acid moiety makes ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
90055-17-7 |
|---|---|
Molekularformel |
C10H13NO3S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
2-(3-pyridin-3-yloxypropylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)8-15-6-2-5-14-9-3-1-4-11-7-9/h1,3-4,7H,2,5-6,8H2,(H,12,13) |
InChI-Schlüssel |
AJDWXPBAWBIOTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OCCCSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


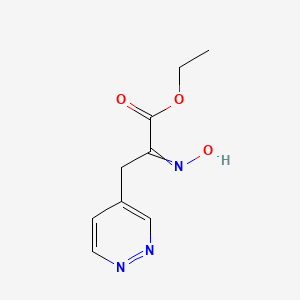

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
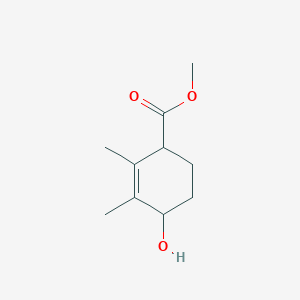
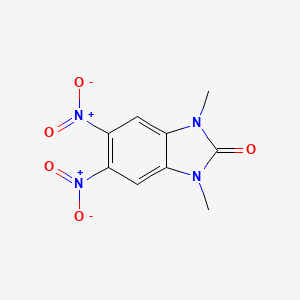
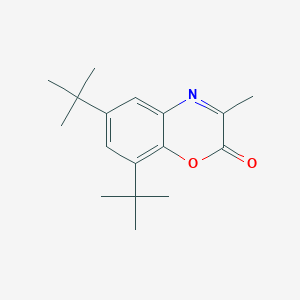
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
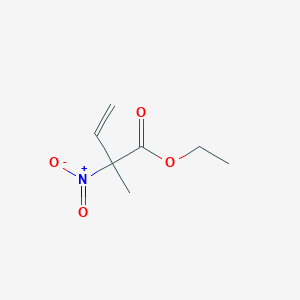
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
